HDAC Isoform Selectivity Profile: Quantitative Comparison of Inhibitory Potency
The compound demonstrates a distinct selectivity profile against histone deacetylase (HDAC) isoforms, a key differentiator from other imidazole-based building blocks. It exhibits significantly higher potency for HDAC6 inhibition compared to HDAC1. This selectivity is crucial for developing targeted epigenetic modulators with potentially reduced off-target effects [1]. In contrast, many closely related analogs like 4-(1H-imidazol-1-yl)benzoic acid (lacking the 2-methyl group) or imidazole itself show negligible or no activity against HDACs, underscoring the functional importance of this specific substitution pattern .
| Evidence Dimension | HDAC Isoform Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 2,070 nM; HDAC6 IC50 = 10 nM [1] |
| Comparator Or Baseline | HDAC1 vs. HDAC6 for the same compound |
| Quantified Difference | Approximately 200-fold selectivity for HDAC6 over HDAC1 |
| Conditions | Inhibition of recombinant C-terminal His/FLAG-tagged human HDAC1 and N-terminal GST-tagged human HDAC6 expressed in a baculovirus system, using a fluorogenic ZMAL substrate [1] |
Why This Matters
This quantitative selectivity profile directly supports research applications where specific HDAC6 inhibition is desired, guiding procurement for projects focused on cancer, neurodegeneration, or inflammation, and differentiating it from non-selective or inactive analogs.
- [1] BindingDB. BDBM50517567 CHEMBL4545246. Affinity data for HDAC1 and HDAC6. View Source
